6-Sialyllactosamine is a sialylated carbohydrate, specifically a derivative of lactosamine, which is significant in various biological processes, including cell recognition and signaling. This compound plays a crucial role in the interaction between pathogens and host cells, particularly in the context of viral infections. It has garnered attention for its potential applications in vaccine development and therapeutic interventions against diseases such as influenza.
6-Sialyllactosamine is naturally found in human milk and various tissues, particularly in the glycoproteins and glycolipids of mammalian cells. It can be synthesized through enzymatic methods or chemical synthesis, with recent advancements focusing on microbial biosynthesis for efficiency and cost-effectiveness.
6-Sialyllactosamine belongs to the class of sialylated oligosaccharides, which are complex carbohydrates characterized by the presence of sialic acid residues. These compounds are classified under glycosylated molecules due to their sugar composition and functional roles in biological systems.
The synthesis of 6-Sialyllactosamine can be achieved through several methods:
The enzymatic synthesis typically involves:
6-Sialyllactosamine consists of a lactosamine backbone with a sialic acid residue attached at the 6-position of the galactose unit. Its molecular formula is , highlighting its complex structure comprising multiple hydroxyl groups and a carboxylic acid functional group.
The compound's structure can be elucidated using techniques such as:
6-Sialyllactosamine participates in various chemical reactions, primarily involving glycosidic bond formation and hydrolysis:
The synthesis often employs:
The biological activity of 6-Sialyllactosamine is primarily attributed to its ability to mimic cellular receptors, facilitating interactions with pathogens such as influenza viruses. The mechanism involves:
Studies have shown that variations in sialylation can significantly impact binding affinity to viral proteins, highlighting the importance of this compound in virology and immunology .
Characterization techniques such as NMR and HPLC provide essential data regarding purity, structural integrity, and concentration levels necessary for applications in research and industry .
6-Sialyllactosamine has diverse applications in scientific research:
The enzymatic synthesis of 6-sialyllactosamine (6′-SLN), a sialylated human milk oligosaccharide (HMO), relies critically on α2,6-sialyltransferases (α2,6-SiaTs) that catalyze the linkage of sialic acid (N-acetylneuraminic acid, Neu5Ac) to the galactose residue of N-acetyllactosamine (LacNAc). Recent advances have identified high-efficiency enzymes, such as Ev6ST (NCBI Accession: WP_132500470) from Nicoletella semolina, which demonstrates superior regioselectivity and catalytic activity for α2,6-linkages compared to earlier variants like Photobacterium sp. JT-ISH-224 St6119 or Helicobacter acinonychis HAC1268 [2] [3]. This enzyme enables yields of up to 5.68 g/L in shake-flask cultures.
A breakthrough one-pot two-step multienzymatic system streamlines 6′-SLN production by integrating LacNAc synthesis with sialylation. This system employs:
Table 1: Sialyltransferases for 6′-SLN Biosynthesis
Enzyme Source | Yield | Catalytic Efficiency (kₐₜ/Kₘ) | Key Feature |
---|---|---|---|
Nicoletella semolina Ev6ST | 5.68 g/L | 18.7 s⁻¹mM⁻¹ | Plasmid-free expression |
Photobacterium sp. St6224 | 23 g/L | 9.8 s⁻¹mM⁻¹ | Requires lactose permease (LacY) |
Pasteurella multocida PmST | 2.11 g/L | 4.2 s⁻¹mM⁻¹ | Dual α2,3/α2,6 activity |
Engineered PdST1 (P7H-M117A) | 22.85 g/L | 14.6 s⁻¹mM⁻¹ | Mutant with switched regioselectivity |
Microbial chassis like Escherichia coli are engineered to produce 6′-SLN from low-cost carbon sources (e.g., glycerol or lactose) by reconstructing intracellular precursor pathways. Key strategies include:
Table 2: Metabolic Engineering Strategies for 6′-SLN Production
Engineered Strain | Modification | Titer | Scale |
---|---|---|---|
E. coli BZAPN3 | glmS/glmM/glmU overexpression; ΔlacZΔnanA | 22.85 g/L | 3-L bioreactor |
E. coli EZAKBEP | Chromosomal neuBCA + ev6st; ΔlacZΔnanK | 15.35 g/L | 5-L bioreactor |
Bacillus subtilis 3SLY | neuBCA + pst6; promoter engineering | 15.0 g/L | 3-L bioreactor |
Plasmid-based expression systems face inherent instability due to antibiotic dependence and unequal plasmid partitioning. Chromosomal integration of 6′-SLN pathways resolves this by enabling stable, antibiotic-free production. Key approaches include:
CMP-Neu5Ac is the activated sialic acid donor essential for 6′-SLN synthesis. Optimizing its availability involves:
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.:
CAS No.: 67054-00-6
CAS No.: 591-81-1